4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C12H18BrNO3S |
|---|---|
Molecular Weight |
336.25 g/mol |
IUPAC Name |
4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-10(2)17-9-3-8-14-18(15,16)12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
KROOOZQNAYNOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 4-bromobenzenesulfonyl chloride with 3-isopropoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the sulfonamide group .
Scientific Research Applications
4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Core Substituent Variations
Bromopropamide (4-Bromo-N-(propylcarbamoyl)benzenesulfonamide) :
Chlorpropamide :
Tolbutamide and Tolazamide :
Table 1: Structural and Physicochemical Properties
Biological Activity
4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a bromine atom and an isopropoxy group contributes to its unique reactivity and potential biological interactions.
Anti-inflammatory Activity
Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various compounds, it was found that certain benzenesulfonamides could inhibit carrageenan-induced paw edema in rats. For instance, compounds similar to this compound demonstrated inhibition rates of up to 94.69% at specific time intervals .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented. In vitro tests measured the minimum inhibitory concentration (MIC) against various bacterial strains. Notably, one study highlighted that certain benzenesulfonamide derivatives had potent activity against E. coli and S. aureus, with MIC values around 6.72 mg/mL and 6.63 mg/mL respectively . This suggests that the compound may possess broad-spectrum antimicrobial properties.
Case Studies and Experimental Data
- In Vivo Studies : In vivo experiments using an isolated rat heart model demonstrated that certain benzenesulfonamides could significantly affect perfusion pressure and coronary resistance, indicating cardiovascular implications .
- Spectroscopic Analysis : A biophysical study investigated the interaction mechanisms between 4-bromo derivatives and human serum albumin (HSA). The findings suggested that these compounds bind to HSA through static fluorescence quenching mechanisms, which may influence their pharmacokinetic profiles .
- Structure-Activity Relationship (SAR) : The SAR analyses conducted on related compounds indicated that modifications in the sulfonamide structure could enhance biological activity against specific targets such as carbonic anhydrase isoforms, which are relevant in various physiological processes including acid-base balance .
Data Tables
| Activity Type | Compound | MIC (mg/mL) | Effectiveness (%) |
|---|---|---|---|
| Anti-inflammatory | This compound | N/A | Up to 94.69% |
| Antimicrobial | Derivative A (similar structure) | 6.72 | Effective against E. coli |
| Antimicrobial | Derivative B (similar structure) | 6.63 | Effective against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
